2-Methyl-6-(morpholin-4-yl)isonicotinic acid
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Overview
Description
2-Methyl-6-(morpholin-4-yl)isonicotinic acid is a heterocyclic compound that features a morpholine ring attached to an isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(morpholin-4-yl)isonicotinic acid typically involves the reaction of 2-methylisonicotinic acid with morpholine under specific conditions. One common method involves the use of a coupling agent to facilitate the formation of the morpholine ring. The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and optimized reaction conditions can further enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(morpholin-4-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Methyl-6-(morpholin-4-yl)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(morpholin-4-yl)isonicotinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-isonicotinic acid: Lacks the morpholine ring, which may result in different chemical and biological properties.
6-Morpholin-4-yl-isonicotinic acid: Similar structure but without the methyl group, which can affect its reactivity and applications.
Uniqueness
2-Methyl-6-(morpholin-4-yl)isonicotinic acid is unique due to the presence of both the morpholine ring and the methyl group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-methyl-6-morpholin-4-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-8-6-9(11(14)15)7-10(12-8)13-2-4-16-5-3-13/h6-7H,2-5H2,1H3,(H,14,15) |
InChI Key |
GUXPUHJPSXPEKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)N2CCOCC2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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